molecular formula C21H24FN5O3S B11359462 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11359462
M. Wt: 445.5 g/mol
InChI Key: QNSONDYNNXSLTI-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an indole moiety, and a pyrrolidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions . The indole moiety is introduced via electrophilic substitution reactions, often using indole derivatives as starting materials . The final step involves the coupling of the thiadiazole and indole intermediates with the pyrrolidine carboxamide under controlled conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring provides stability and the ability to cross cellular membranes, while the indole moiety contributes to its bioactivity .

Properties

Molecular Formula

C21H24FN5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24FN5O3S/c1-2-30-8-6-18-25-26-21(31-18)24-20(29)14-9-19(28)27(12-14)7-5-13-11-23-17-4-3-15(22)10-16(13)17/h3-4,10-11,14,23H,2,5-9,12H2,1H3,(H,24,26,29)

InChI Key

QNSONDYNNXSLTI-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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